

Application Notes and Protocols: QPX7728 Prodrug in Resistant Bacteria Models

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Compound of Interest

Compound Name: QPX7728 bis-acetoxy methyl ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) demonstrating potent activity against both serine- and metallo-β-lactamases, covering all four Ambler classes (A, B, C, and D).[1][2] This attribute allows QPX7728 to restore the in vitro and in vivo efficacy of various β-lactam antibiotics against a wide range of multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[3][4][5][6] To facilitate oral administration and improve bioavailability, a prodrug of QPX7728, designated QPX7831, has been developed.[7][8] These application notes provide a summary of the available data and detailed protocols for the evaluation of QPX7728 and its prodrug in preclinical resistant bacteria models.

Mechanism of Action

QPX7728 is a cyclic boronic acid derivative that acts as a reversible covalent inhibitor of β -lactamase enzymes.[1] By binding to the active site of these enzymes, QPX7728 prevents the hydrolysis of the β -lactam ring of co-administered antibiotics. This protective action allows the β -lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[9] The ultra-broad spectrum of QPX7728, which includes challenging metallo- β -lactamases like NDM and VIM, and class D carbapenemases such as OXA-23, distinguishes it from many other clinically available β -lactamase inhibitors.[5]



Data Presentation In Vitro Efficacy of QPX7728 Combinations

The following tables summarize the in vitro activity of QPX7728 in combination with various β -lactam antibiotics against key resistant pathogens. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: In Vitro Activity of Meropenem-QPX7728 against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

Organism Panel	Meropenem MIC (μg/mL)	Meropenem + QPX7728 (4 μg/mL) MIC (μg/mL)	Meropenem + QPX7728 (8 μg/mL) MIC (μg/mL)
CRAB (n=503)	MIC50 / MIC90	MIC50 / MIC90	MIC50 / MIC90
64 / >64	1/8	0.5 / 4	

Data adapted from available research.[10][11]

Table 2: In Vitro Activity of QPX7728 Combinations against a Representative Panel of Pseudomonas aeruginosa



Antibiotic Combination	MIC50 (μg/mL)	MIC90 (μg/mL)	% Susceptible
Meropenem	2	16	66.2
Meropenem + QPX7728 (8 μg/mL)	1	8	90.2
Ceftolozane/Tazobact am	0.5	4	96.4
Ceftolozane + QPX7728 (8 μg/mL)	0.5	1	99.2
Cefepime	4	32	75.4
Cefepime + QPX7728 (8 μg/mL)	2	8	94.0

Data adapted from available research.[3][4]

Table 3: In Vitro Activity of QPX7728 Combinations against a Challenge Panel of Resistant Pseudomonas aeruginosa



Antibiotic Combination	MIC50 (μg/mL)	MIC90 (μg/mL)	% Susceptible
Meropenem	32	>64	19.3
Meropenem + QPX7728 (8 μg/mL)	4	32	65.5
Ceftolozane/Tazobact am	16	>64	35.5
Ceftolozane + QPX7728 (8 μg/mL)	2	16	78.6
Cefepime	64	>64	13.1
Cefepime + QPX7728 (8 μg/mL)	8	64	70.3
Piperacillin/Tazobacta m	>64	>64	13.8
Piperacillin + QPX7728 (8 μg/mL)	16	>64	70.3

Data adapted from available research.[3][4]

In Vivo Efficacy of QPX7728 Combinations

The neutropenic mouse thigh infection model is a standard preclinical model for evaluating the in vivo efficacy of antimicrobial agents.

Table 4: In Vivo Efficacy of QPX7728 in Combination with Various β-Lactams against Carbapenem-Resistant Klebsiella pneumoniae in a Neutropenic Mouse Thigh Infection Model



Treatment Group	Dose (mg/kg)	Mean Bacterial Load (log10 CFU/thigh) at 24h	Change from 0h Control (log10 CFU/thigh)
Untreated Control (0h)	-	6.5	-
Untreated Control (24h)	-	8.8	+2.3
Ceftazidime alone	90	8.5	+2.0
Ceftazidime + QPX7728	90 + 50	4.2	-2.3
Meropenem alone	30	7.9	+1.4
Meropenem + QPX7728	30 + 50	4.5	-2.0
Aztreonam alone	90	8.2	+1.7
Aztreonam + QPX7728	90 + 50	4.8	-1.7

Data presented is illustrative and based on findings from published studies. Dosing was administered every 2 hours for 24 hours.[6]

Experimental ProtocolsIn Vitro Susceptibility Testing: Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Bacterial isolates



- QPX7728
- β-lactam antibiotics
- Spectrophotometer
- Incubator (35°C ± 2°C)

Procedure:

- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
 - Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5
 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
 - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
- Drug Preparation:
 - \circ Prepare stock solutions of QPX7728 and the desired β-lactam antibiotics in a suitable solvent (e.g., water, DMSO).
 - Perform serial twofold dilutions of the β-lactam antibiotic in CAMHB in the 96-well plates.
 - \circ For combination testing, add a fixed concentration of QPX7728 (e.g., 4 or 8 μg/mL) to each well containing the serially diluted β-lactam.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
 - Include a growth control (no antibiotic) and a sterility control (no bacteria).
 - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- MIC Determination:



 The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy Testing: Neutropenic Mouse Thigh Infection Model

Materials:

- Female ICR or Swiss Webster mice (6-8 weeks old)
- Cyclophosphamide
- Bacterial strain of interest
- QPX7728
- β-lactam antibiotic
- Sterile saline
- Homogenizer
- · Agar plates

Procedure:

- Induction of Neutropenia:
 - Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
- · Infection:
 - On the day of the experiment (day 0), inject a prepared inoculum of the bacterial strain (e.g., 10⁶⁻¹⁰⁷ CFU in 0.1 mL saline) into the thigh muscle of each mouse.
- Treatment:



- Initiate treatment at a specified time post-infection (e.g., 2 hours).
- Administer the β-lactam antibiotic alone or in combination with QPX7728 via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection).
- Dosing regimens can vary but are typically administered multiple times over a 24-hour period (e.g., every 2 hours).
- · Assessment of Bacterial Burden:
 - At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.
 - Aseptically remove the thighs, homogenize the tissue in sterile saline.
 - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per thigh.
- Data Analysis:
 - Compare the bacterial burden in the treated groups to the untreated control group at the start and end of the experiment to determine the level of bacterial killing or stasis.

Oral Prodrug (QPX7831) Administration in Animal Models (General Protocol)

Note: Specific in vivo efficacy data and detailed administration protocols for QPX7831 in resistant bacteria models are not yet widely available in the public domain. The following is a general protocol based on standard practices for oral administration of prodrugs in mice.

Materials:

- QPX7831
- Vehicle for oral administration (e.g., water, 0.5% methylcellulose)
- Oral gavage needles
- Mice

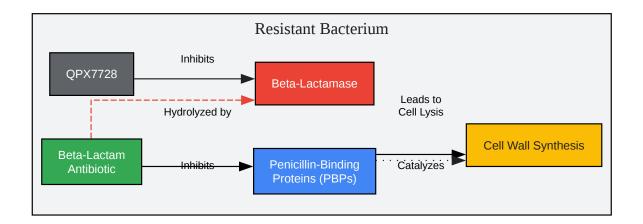


Procedure:

- Prodrug Formulation:
 - Prepare a homogenous suspension or solution of QPX7831 in the chosen vehicle at the desired concentration.
- Administration:
 - Administer the QPX7831 formulation to mice via oral gavage. The volume administered should be appropriate for the size of the animal (typically 5-10 mL/kg).
- · Infection and Combination Therapy:
 - The timing of QPX7831 administration relative to infection and the administration of the partner β-lactam will depend on the pharmacokinetic profile of the prodrug and the active compound.
 - The partner β-lactam can be administered via a different route (e.g., subcutaneous or intraperitoneal) at appropriate time intervals.
- Efficacy Assessment:
 - Follow the procedures outlined in the neutropenic mouse thigh infection model (Protocol 2) to assess the bacterial burden and determine the efficacy of the oral prodrug combination.

Visualizations

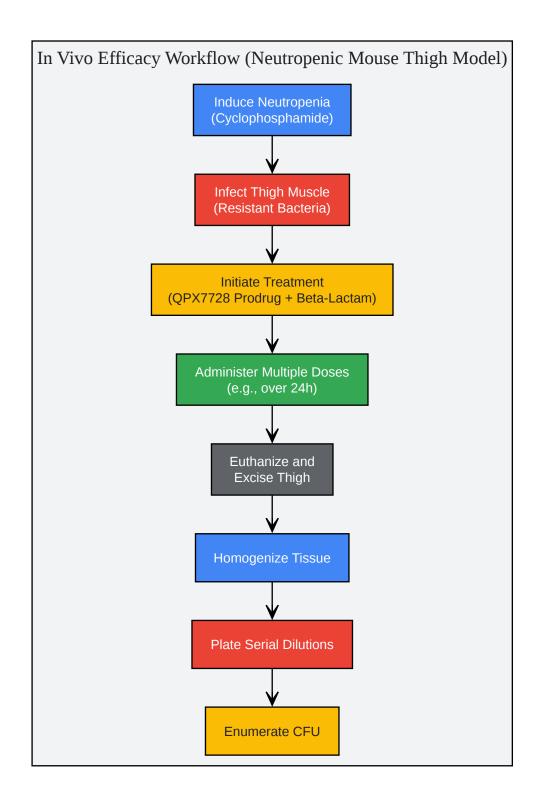




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Caption: Mechanism of Action of QPX7728 in Combination Therapy.





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Caption: Experimental Workflow for In Vivo Efficacy Testing.



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